Potent Antitumor Cytotoxicity vs. Negligible Activity of Classical Macrolides
PC-766B exhibits potent in vitro cytotoxicity against murine tumor cell lines, with IC₅₀ values of 0.1 ng/mL against P388 leukemia and 0.5 ng/mL against B16 melanoma [1]. In stark contrast, classical macrolide antibiotics such as erythromycin and azithromycin show no significant antitumor activity at comparable concentrations, typically requiring >10 µg/mL for any observable cytotoxic effect [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.1 ng/mL (P388 leukemia); 0.5 ng/mL (B16 melanoma) |
| Comparator Or Baseline | Erythromycin / Azithromycin: >10,000 ng/mL (class-level inference) |
| Quantified Difference | >100,000‑fold greater potency |
| Conditions | Murine P388 leukemia and B16 melanoma cell lines; DMSO vehicle |
Why This Matters
This uniquely potent antitumor activity distinguishes PC-766B from generic macrolides, positioning it as a high‑value tool for oncology research rather than a simple antimicrobial agent.
- [1] Kumagai K, Taya K, Fukui A, Fukasawa M, Fukui M, Nabeshima S. PC-766B, a new macrolide antibiotic produced by Nocardia brasiliensis. I. Taxonomy, fermentation and biological activity. J Antibiot (Tokyo). 1993 Jun;46(6):972-8. doi: 10.7164/antibiotics.46.972. PMID: 8393851. View Source
- [2] Yoshida M, et al. Macrolide antibiotics and antitumor activity. In: Macrolide Antibiotics. 2nd ed. Academic Press; 2002:345-362. (Class‑level inference based on literature consensus). View Source
